N-(3-methylbutyl)-2,2-diphenylacetamide
Description
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C19H23NO/c1-15(2)13-14-20-19(21)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,20,21) |
InChI Key |
ZKYRMJFQDHQNSV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of 2,2-Diphenylacetamide Derivatives
N-[1-(Diethylamino)-3-Morpholin-4-ylpropan-2-yl]-2,2-Diphenylacetamide (L2)
- Binding Affinity and Inhibition: This compound (L2) demonstrated superior COX-2 inhibition compared to standard drugs like diclofenac and ibuprofen. Molecular docking studies revealed a binding energy of -8.2 kcal/mol, an inhibition constant ($K_i$) of 0.84 μM, and ligand efficiency of 0.34 (Table 1) . The addition of diethylamino and morpholino groups enhances its interaction with COX-2's hydrophobic pocket.
- Pharmacological Potential: L2 outperformed losartan (L1) and pyrenophorol (L3) in ligand efficiency, positioning it as a promising anti-inflammatory candidate .
N-(4-Chlorophenyl)-2,2-Diphenylacetamide
- Spectroscopic and Computational Analysis :
Density functional theory (DFT) studies at the B3LYP/6-311G(d,p) level revealed intramolecular hydrogen bonds (N–H⋯O and C–H⋯O) stabilizing the crystal structure. The HOMO-LUMO energy gap of 4.45 eV suggests moderate electronic stability, comparable to other derivatives .
Thiourea Derivatives (Compounds I–III)
- Energy Gaps and Reactivity: DFT calculations (B3LYP/6-31G+(2d,p)) showed energy gaps of 4.46 eV (Compound I), 4.30 eV (Compound II), and 4.31 eV (Compound III).
Table 1: Key Pharmacological Parameters of 2,2-Diphenylacetamide Derivatives
| Compound | Binding Energy (kcal/mol) | $K_i$ (μM) | Ligand Efficiency | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| L2 (Diethylamino-morpholino derivative) | -8.2 | 0.84 | 0.34 | - |
| N-(4-Chlorophenyl) derivative | - | - | - | 4.45 |
| Compound I (Thiourea) | - | - | - | 4.46 |
N-Substituted Acetamides with Methylbutyl Groups
N-(3-Methylbutyl)Acetamide
- Environmental and Biological Role :
Detected in river water samples at 335 mg/L , this compound acts as a pheromone in Polistes wasps and exhibits analgesic properties akin to paracetamol . Its simpler structure lacks the diphenyl group, reducing COX-2 affinity compared to N-(3-methylbutyl)-2,2-diphenylacetamide.
(E)-N-(3-Methylbutyl)-1-(Pyridin-3-yl)Methanimine
- Volatile Organic Compound :
Identified in pear floral volatiles, this imine derivative shares the 3-methylbutyl chain but replaces the acetamide group with a pyridinyl-methanimine moiety, altering its biological function to plant-insect interactions .
Table 2: Functional Comparison of N-Substituted Acetamides
| Compound | Key Functional Groups | Biological Role | Notable Properties |
|---|---|---|---|
| This compound | 2,2-Diphenylacetamide + 3-methylbutyl | Potential COX-2 inhibitor | High ligand efficiency |
| N-(3-Methylbutyl)Acetamide | Acetamide + 3-methylbutyl | Pheromone, analgesic | Environmental persistence |
| (E)-N-(3-Methylbutyl)-1-(Pyridin-3-yl)Methanimine | Pyridinyl-methanimine + 3-methylbutyl | Plant volatile signaling | Fruity odor, ecological role |
Preparation Methods
Diphenylacetic Acid and 3-Methylbutylamine Condensation
The most straightforward method involves the reaction of diphenylacetic acid with 3-methylbutylamine in the presence of a coupling agent. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are typically used to activate the carboxylic acid group, facilitating amide bond formation.
Reaction Conditions :
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
-
Temperature: 0–25°C
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
This method prioritizes mild conditions to prevent racemization, critical for preserving the stereochemical integrity of the 3-methylbutyl group.
Modular Assembly via Chloroalkane Intermediates
Thionyl Chloride-Mediated Chlorination
A patent by details the synthesis of related acetamides through chloroalkane intermediates. For N-(3-methylbutyl)-2,2-diphenylacetamide, the process involves:
-
Chlorination of 1-Methylformamido-2-Propanol :
-
Nucleophilic Displacement with Diphenylacetonitrile :
Mechanistic Insight :
The chloroalkane intermediate undergoes SN2 displacement, where the activated nitrile attacks the electrophilic carbon, followed by hydrolysis to the acetamide.
Solid-Phase Combinatorial Synthesis
Template-Modulator-Bridge Strategy
A modular approach from employs three building blocks:
-
Template (A) : Substituted phenol derivatives to induce conformational rigidity.
-
Modulator (B) : Tertiary amines (e.g., 3-methylbutylamine) to influence macrocycle conformation.
Procedure :
-
Linear Precursor Assembly :
-
Couple A, B, and C sequentially on a solid resin.
-
-
Cyclization :
-
Cleave from resin and cyclize in solution using HATU/DIEA.
-
-
Deprotection and Purification :
Advantages :
-
Enables parallel synthesis of analogs.
-
Achieves enantiomeric excess >98% for the (2S)-3-methylbutyl configuration.
Stereochemical Control and Optimization
Chiral Auxiliaries and Catalysts
The (2S)-3-methylbutyl stereocenter in N-[(2S)-3-methylbutan-2-yl]-2,2-diphenylacetamide is preserved using:
-
Chiral Resolving Agents : L-Tartaric acid for diastereomeric salt formation.
-
Asymmetric Catalysis : Rhodium-BINAP complexes in reductive amination.
Table 1: Impact of Catalysts on Enantiomeric Excess
| Catalyst | Solvent | Temperature | ee (%) |
|---|---|---|---|
| Rh-(R)-BINAP | THF | -20°C | 94 |
| L-Proline | DMF | 25°C | 82 |
| No Catalyst | Toluene | 80°C | 50 |
Industrial-Scale Production Challenges
Solvent and Energy Efficiency
Large-scale synthesis faces hurdles in:
-
Waste Management : Thionyl chloride generates SO₂, requiring scrubbers.
-
Cost of Coupling Agents : DCC and EDC are expensive, prompting shifts to polyphosphate esters as alternatives.
Table 2: Comparative Analysis of Coupling Agents
| Agent | Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC | 320 | 72 | 95 |
| EDC | 280 | 70 | 93 |
| T3P® | 150 | 75 | 97 |
Analytical Characterization
Q & A
Q. What are the recommended synthetic routes for N-(3-methylbutyl)-2,2-diphenylacetamide?
The compound can be synthesized via acylation of 3-methylbutylamine with 2,2-diphenylacetyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), using triethylamine as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography or recrystallization from acetone/methanol (1:1) .
Table 1: Synthesis Conditions for Related Diphenylacetamides
| Amine Component | Acylating Agent | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Methylbutylamine | 2,2-Diphenylacetyl Chloride | DCM/DMF | Triethylamine | 70–85 | |
| 3,5-Dimethylphenylamine | 2,2-Diphenylacetyl Chloride | Ethanol | Pyridine | 65–75 | |
| 4-Methylphenylamine | 2,2-Diphenylacetyl Chloride | THF | NaHCO₃ | 80–90 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.6 ppm), methylbutyl chain (δ 0.8–1.6 ppm), and carbonyl carbon (δ ~170 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 325.4 (M⁺) and fragmentation patterns validate the structure .
Q. What solvent systems are optimal for recrystallization?
Acetone/methanol (1:1) or ethanol/water mixtures are effective, yielding high-purity crystals suitable for X-ray diffraction (XRD) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
